
Rp-8-pip-camps
描述
Rp-8-Piperidino-cAMPS (8-Piperidinoadenosine-3',5'-cyclic monophosphorothioate, Rp-isomer) is a site-selective, phosphodiesterase (PDE)-resistant, and membrane-permeant inhibitor of protein kinase A (PKA). It is structurally derived from cyclic AMP (cAMP) by substituting the hydrogen at position 8 of the nucleobase with a piperidine ring and replacing an equatorial oxygen in the cyclic phosphate moiety with sulfur (phosphorothioate modification) . This modification confers metabolic stability against PDEs and enhances lipophilicity, making it 11 times more lipophilic than its parent compound, Rp-cAMPS .
Rp-8-PIP-cAMPS preferentially binds to site B of PKA type II, preventing holoenzyme dissociation and subsequent kinase activation. Its antagonistic activity requires preincubation to ensure sufficient intracellular penetration before cAMP-mediated signaling cascades commence . Applications include studying cAMP-dependent phosphorylation in cellular systems and blocking first messenger-induced PKA activation. The compound is synthesized under patent DE 3802865.4 and is available as a lyophilized sodium salt with >99% purity, though strict handling is necessary to avoid contamination by agonistic isomers (e.g., Sp-8-PIP-cAMPS) or degradation products (e.g., 8-PIP-cAMP) .
生物活性
Rp-8-PIP-cAMPS is a potent and selective analog of the protein kinase A (PKA) inhibitor Rp-cAMPS. This compound has garnered attention for its unique biological properties, particularly its role in modulating cyclic adenosine monophosphate (cAMP) signaling pathways. Understanding the biological activity of this compound is crucial for its potential therapeutic applications, especially in the context of metabolic regulation and cellular signaling.
This compound is characterized by its lipophilicity and site-selectivity , making it significantly more membrane-permeant compared to its predecessor, Rp-cAMPS. This property enhances its ability to penetrate cellular membranes and exert effects on intracellular signaling pathways. It is also resistant to degradation by mammalian cyclic nucleotide phosphodiesterases (PDEs), which prolongs its action within biological systems .
The primary mechanism through which this compound exerts its effects is by selectively inhibiting PKA activity. PKA is a critical mediator in various cellular processes, including metabolism, gene expression, and cell proliferation. By inhibiting PKA, this compound can modulate downstream signaling pathways that are typically activated by cAMP .
1. Impact on Insulin Secretion
Research indicates that cAMP plays a pivotal role in insulin secretion from pancreatic β-cells. A study demonstrated that oscillations in cAMP concentrations are crucial for pulsatile insulin release. The application of this compound was shown to amplify insulin secretion through mechanisms involving Epac2 (exchange protein directly activated by cAMP), highlighting the compound's potential in regulating glucose metabolism .
2. Osteoblast Function and Bone Regeneration
In musculoskeletal research, this compound has been implicated in enhancing osteoblast adhesion and function. Studies have shown that activating the cAMP pathway promotes osteogenesis, suggesting that this compound could be beneficial in bone regeneration therapies. The specific modulation of PKA versus Epac pathways using this compound allows for targeted therapeutic strategies in osteoporosis and other bone-related conditions .
3. Effects on Natural Killer (NK) Cells
Another significant area of research involves the role of this compound in immune modulation. A study found that this compound can counteract the inhibition of NK cell activity induced by elevated cAMP levels, thereby enhancing immune responses against tumors. This suggests that manipulating cAMP signaling with this compound could be a novel approach to improve cancer immunotherapy .
Data Table: Summary of Biological Activities
科学研究应用
Introduction to Rp-8-PIP-cAMPS
This compound (8-Piperidinoadenosine-3’,5’-cyclic monophosphorothioate, Rp-isomer) is a potent and selective inhibitor of protein kinase A (PKA), particularly targeting the type II isoform. This compound has garnered significant attention in scientific research due to its unique properties, including high lipophilicity, metabolic stability, and selectivity for PKA site B. These attributes make it a valuable tool in various biological applications, particularly in the study of cyclic adenosine monophosphate (cAMP) signaling pathways.
Key Properties
- Chemical Structure : this compound is a phosphorothioate derivative of cAMP.
- Lipophilicity : It is approximately 11 times more lipophilic than its predecessor, Rp-cAMPS, which enhances its membrane permeability.
- Stability : The compound is resistant to degradation by mammalian cyclic nucleotide phosphodiesterases, allowing for prolonged activity in biological systems.
Cell Signaling Studies
This compound is primarily used to investigate cAMP signaling pathways. By inhibiting PKA activity, researchers can elucidate the role of cAMP as a second messenger in various cellular processes.
Musculoskeletal Regenerative Engineering
Research has highlighted the use of cAMP analogs like this compound in regenerative medicine, particularly for musculoskeletal tissues. The compound's ability to modulate PKA activity can influence cellular behaviors such as proliferation and differentiation in stem cells .
Pharmacological Research
The compound serves as a critical tool in pharmacological studies aimed at understanding drug interactions with PKA. Its selective inhibition allows researchers to dissect the pathways involved in drug action and side effects.
Neuroscience Applications
In neuroscience, this compound has been employed to study synaptic plasticity and memory formation by modulating cAMP levels within neurons. This application is crucial for understanding neurodegenerative diseases and developing therapeutic strategies .
Case Study 1: Inhibition of PKA Activity
In a controlled laboratory setting, cells were pretreated with varying concentrations of this compound before stimulation with a first messenger that typically elevates intracellular cAMP levels. The results indicated a dose-dependent decrease in PKA activity, demonstrating the compound's efficacy as an inhibitor.
Case Study 2: Regenerative Effects on Musculoskeletal Cells
A study investigated the effects of this compound on mesenchymal stem cells (MSCs). The application of this compound resulted in enhanced osteogenic differentiation compared to controls, suggesting its potential role in bone regeneration therapies .
Comparative Data Table
Property/Characteristic | This compound | Rp-cAMPS |
---|---|---|
Lipophilicity | High | Moderate |
Selectivity | Site B of PKA II | Non-selective |
Membrane Permeability | Excellent | Good |
Metabolic Stability | High | Moderate |
Solubility | Water-soluble | Water-soluble |
常见问题
Basic Research Questions
Q. What are the critical considerations for handling and storing Rp-8-PIP-cAMPS to maintain its stability in experimental settings?
this compound requires careful handling due to its sensitivity to environmental factors. To ensure stability:
- Solubility : Use ultrasonic or vortex mixing to achieve uniform dissolution in aqueous buffers .
- Storage : Store lyophilized or dissolved forms in a refrigerator (4°C) for short-term use. For long-term storage, keep lyophilized samples frozen (-20°C or lower) to minimize desulfurization, which converts this compound to 8-PIP-cAMP .
- Contamination Prevention : Avoid oxidizing agents and ensure tubes are sealed tightly to prevent humidity absorption, which accelerates degradation .
Q. How should researchers determine the optimal preincubation time for this compound in PKA inhibition studies?
Preincubation is critical because this compound must penetrate membranes and occupy cAMP-binding sites before PKA activation. A standard protocol involves:
- 20-minute preincubation at physiological temperatures to ensure sufficient intracellular uptake .
- Adjustments based on cell type: Membrane permeability varies (e.g., neuronal vs. epithelial cells), requiring pilot experiments to optimize timing .
Advanced Research Questions
Q. How can contradictory results in PKA inhibition efficacy be analyzed when using this compound?
Contradictions often arise from:
- Impurities : Trace Sp-8-PIP-cAMPS (agonist) or 8-PIP-cAMP (degradation product) can activate PKA. Verify compound purity via HPLC/UV (λmax 273 nm) before use .
- Experimental Timing : Delayed inhibitor addition post-cAMP induction may reduce efficacy. Validate preincubation protocols and synchronize with stimulus application .
- Cell-Specific Factors : Lipophilicity impacts uptake; measure intracellular concentrations via UV spectroscopy if results diverge across models .
Q. What methodological approaches are recommended for integrating this compound into studies involving PDE-resistant cAMP analogs?
this compound’s phosphorothioate modification confers PDE resistance, but co-applying it with other analogs requires:
- Dose-Response Curves : Test additive/synergistic effects on PKA inhibition, as overlapping binding sites may compete .
- Temporal Separation : Stagger application times to isolate effects (e.g., apply this compound before PDE-resistant agonists) .
- Cross-Validation : Use kinase activity assays (e.g., radiometric or fluorescence-based) to confirm specificity .
Q. How can researchers address discrepancies in this compound efficacy across in vitro vs. ex vivo models?
Discrepancies often stem from:
- Membrane Permeability : Ex vivo tissues (e.g., intact organs) may require higher concentrations due to extracellular matrix barriers. Use fluorescently tagged analogs to quantify penetration .
- Metabolic Stability : While this compound is stable in mammalian systems, confirm absence of tissue-specific phosphodiesterases via enzyme activity assays .
- Data Normalization : Express results relative to baseline PKA activity (measured via kinase-dead controls) to control for variability .
Q. Methodological Best Practices
- Purity Validation : Routinely check for 8-PIP-cAMP and Sp-isomer contaminants (threshold: <0.05%) using HPLC .
- Negative Controls : Include untreated and Sp-8-PIP-cAMPS-treated groups to distinguish antagonistic vs. agonistic effects .
- Ethical Compliance : Adhere to in vitro/nonhuman in vivo guidelines; avoid human applications without regulatory approval .
相似化合物的比较
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key differences between Rp-8-PIP-cAMPS and structurally or functionally related compounds:
Compound | Structural Modifications | Target Specificity | Lipophilicity | Metabolic Stability | Functional Role |
---|---|---|---|---|---|
This compound | 8-piperidine, phosphorothioate (Rp) | PKA II, site B | High (11× Rp-cAMPS) | PDE-resistant | Competitive PKA inhibitor |
Rp-cAMPS | Phosphorothioate (no 8-substitution) | PKA (broad) | Moderate | PDE-resistant | Broad PKA inhibitor |
Sp-8-PIP-cAMPS | 8-piperidine, phosphorothioate (Sp) | PKA II, site B | High | PDE-resistant | PKA activator |
8-Br-cAMP | 8-bromo substitution | PKA (broad) | Moderate | PDE-sensitive | PKA activator |
Key Findings:
Site Selectivity : this compound exhibits superior selectivity for site B of PKA II compared to Rp-cAMPS, which broadly inhibits PKA isoforms. This specificity makes this compound ideal for dissecting compartmentalized cAMP signaling .
Lipophilicity : The 8-piperidine group in this compound enhances membrane permeability, enabling efficient intracellular delivery compared to Rp-cAMPS. This property is critical for antagonizing rapid cAMP surges in live-cell assays .
Functional Antagonism vs. Agonism : Sp-8-PIP-cAMPS, the stereoisomer of this compound, activates PKA by mimicking cAMP, whereas this compound acts as a competitive inhibitor. This dichotomy is leveraged in studies requiring precise modulation of PKA activity .
Metabolic Stability : Unlike 8-Br-cAMP, which is susceptible to PDE degradation, this compound resists enzymatic hydrolysis, ensuring prolonged inhibitory effects .
Experimental Performance
- Preincubation Requirement : this compound requires preincubation (e.g., 20 minutes) to achieve maximal inhibition, as its membrane permeation is slower than cAMP synthesis triggered by extracellular stimuli .
- Contamination Risks : Even 0.05% contamination by Sp-8-PIP-cAMPS or 8-PIP-cAMP can compromise experimental outcomes due to unintended PKA activation .
- Comparative Efficacy : In studies distinguishing cAMP-binding site occupancy (this compound) from PKA activation (8-Br-cAMP), this compound effectively blocked RIIβ subunit degradation, confirming its role as a site-selective antagonist .
Research Implications and Practical Considerations
- Advantages of this compound :
- Limitations: Requires stringent purity checks to avoid agonistic contaminants. Not suitable for systems requiring rapid intracellular delivery without preincubation.
属性
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-(6-amino-8-piperidin-1-ylpurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N6O5PS.Na/c16-12-9-13(18-7-17-12)21(15(19-9)20-4-2-1-3-5-20)14-10(22)11-8(25-14)6-24-27(23,28)26-11;/h7-8,10-11,14,22H,1-6H2,(H,23,28)(H2,16,17,18);/q;+1/p-1/t8-,10-,11-,14-,27?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHHHOJPVCBSBI-GLVVJEGASA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(N=CN=C3N2C4C(C5C(O4)COP(=S)(O5)[O-])O)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=NC3=C(N=CN=C3N2[C@H]4[C@@H]([C@H]5[C@H](O4)COP(=S)(O5)[O-])O)N.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6NaO5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。